molecular formula C27H24O19 B3028181 Chebulanin CAS No. 166833-80-3

Chebulanin

Cat. No.: B3028181
CAS No.: 166833-80-3
M. Wt: 652.5 g/mol
InChI Key: HPQIRFXIDGVWBA-UHFFFAOYSA-N
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Description

Chebulanin is a natural polyphenol acid isolated from the traditional Tibetan medicine Terminalia chebula Retzius. It has been reported to possess significant anti-inflammatory properties and is known for its role in traditional medicine .

Mechanism of Action

Target of Action

Chebulanin, a natural polyphenol acid isolated from Terminalia chebula, primarily targets the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in inflammation and arthritis .

Mode of Action

This compound interacts with its targets by inhibiting the activation of NF-κB and MAPK signaling pathways . This inhibition results in a significant suppression of the progression and development of rheumatoid arthritis in collagen-induced arthritis (CIA) mice .

Biochemical Pathways

This compound affects the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses . By inhibiting these pathways, this compound reduces the levels of cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in arthritis severity scores, attenuation of paw swelling and joint destruction, and a decrease in the levels of IL-6 and TNF-α . Furthermore, this compound reduces the levels of phosphorylated proteins involved in the NF-κB and MAPK pathways, thereby inhibiting their activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that environmental factors can influence the overall health status of an individual and may indirectly affect the efficacy of this compound .

Preparation Methods

Chebulanin is typically extracted from the fruit of Terminalia chebula Retzius. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography . Industrial production methods focus on optimizing the yield and purity of this compound through advanced extraction and purification techniques.

Chemical Reactions Analysis

Chebulanin undergoes various chemical reactions, including:

Scientific Research Applications

Chebulanin has a wide range of scientific research applications:

Properties

IUPAC Name

2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQIRFXIDGVWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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